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molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5

Imidazo[1,2-A]pyrazine-6-carbonitrile

Cat. No. B577610
M. Wt: 144.137
InChI Key: MVAGUPORAONUGQ-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of 5-aminopyrazine-2-carbonitrile (5-1) (350 mg, 2.92 mmol) in ethanol (15 mL) was added 2-chloroacetaldehyde (4 mL, 40% in water). The mixture was stirred at 110° C. overnight. The solution was concentrated, then purified by chromatography on silica gel to afford the title compound (280 mg). MS (m/z): 145.1 (M+H)+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.Cl[CH2:11][CH:12]=O>C(O)C>[N:1]1[CH:11]=[CH:12][N:3]2[CH:4]=[C:5]([C:8]#[N:9])[N:6]=[CH:7][C:2]=12

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
NC=1N=CC(=NC1)C#N
Name
Quantity
4 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=CN2C1C=NC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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